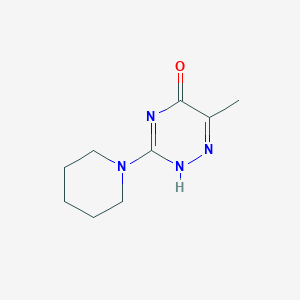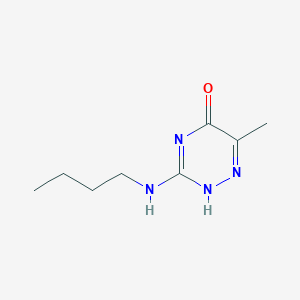![molecular formula C14H18N2O6S B254677 6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid](/img/structure/B254677.png)
6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a sulfonyl group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid typically involves multiple steps. One common approach is to start with 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride . This intermediate can be reacted with hexanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It might be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 7-Methyl-2H-1-benzopyran-2-one
Uniqueness
What sets 6-[(3-Methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid apart from these similar compounds is its combination of a benzoxazole ring with a sulfonyl group and a hexanoic acid chain. This unique structure may confer specific properties and reactivity that are not present in the other compounds.
Properties
Molecular Formula |
C14H18N2O6S |
|---|---|
Molecular Weight |
342.37 g/mol |
IUPAC Name |
6-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C14H18N2O6S/c1-16-11-7-6-10(9-12(11)22-14(16)19)23(20,21)15-8-4-2-3-5-13(17)18/h6-7,9,15H,2-5,8H2,1H3,(H,17,18) |
InChI Key |
DSGMAPJMUOWHGT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCCCCC(=O)O)OC1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCCCCC(=O)O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)
![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate](/img/structure/B254604.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)






